An In-depth Technical Guide to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
An In-depth Technical Guide to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, a halogenated aromatic ether carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science. It details the compound's structural attributes, proposed synthesis via Williamson ether synthesis, and predicted physicochemical properties. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust working profile. The potential applications of this compound, likely as an intermediate in the synthesis of more complex molecules, are also discussed based on the known utility of its structural motifs.
Introduction
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid (Figure 1) is a unique molecule that incorporates several key functional groups, suggesting its potential as a versatile building block in organic synthesis. The presence of a chlorinated benzoic acid moiety, combined with a chlorinated benzyl ether, offers multiple sites for chemical modification. Halogenated benzoic acids are well-established precursors in the development of pharmaceuticals and agrochemicals, where the halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The ether linkage introduces conformational flexibility, which can be crucial for optimizing the interaction of a molecule with a protein binding pocket.
This guide aims to provide a detailed technical resource on 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, covering its fundamental chemical properties, a proposed synthetic route with a detailed experimental protocol, and an analysis of its structural features.
Chemical Structure and Identification
The chemical structure of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is characterized by a benzoic acid core substituted with a chlorine atom at the 5-position and a 2-chlorobenzyl ether at the 2-position.
Figure 1: Chemical Structure of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid.```dot digraph "5_Chloro_2_2_chlorobenzyloxy_benzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; O3 [label="O"]; H1 [label="H"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; C1 -- C7; C7 -- O2; C7 -- O3; O1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9; C5 -- Cl1; C10 -- Cl2; O3 -- H1; }
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established methods for similar etherification reactions of phenolic acids.
Materials:
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5-Chloro-2-hydroxybenzoic acid
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2-Chlorobenzyl bromide
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetone
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Hydrochloric Acid (HCl), 1M solution
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.
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Addition of Alkyl Halide: While stirring the suspension, add 2-chlorobenzyl bromide (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
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Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectral Characterization (Predicted)
As no experimental spectra are publicly available, this section provides a prediction of the key spectral features of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the benzyl moieties, as well as a characteristic singlet for the benzylic methylene protons.
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
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Benzoic Acid Ring Protons: Three protons in the aromatic region (approximately 7.0-8.0 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Benzyl Ring Protons: Four protons in the aromatic region (approximately 7.2-7.6 ppm), with complex splitting patterns due to the ortho-chloro substitution.
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Benzylic Protons (-O-CH₂-Ar): A sharp singlet around 5.0-5.5 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Carboxylic Carbon (-COOH): A signal in the range of 165-175 ppm.
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Aromatic Carbons: Twelve distinct signals for the aromatic carbons are expected in the region of 110-160 ppm. The carbons attached to the electronegative oxygen and chlorine atoms will be shifted accordingly.
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Benzylic Carbon (-O-CH₂-Ar): A signal around 65-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.
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C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
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Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (297.1 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed.
Potential Applications and Biological Activity
While no specific biological activities or applications for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid have been reported, its structural features suggest several potential areas of interest for researchers.
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Pharmaceutical Intermediate: This compound is likely a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. [2][3]The specific substitution pattern of this molecule could be explored to generate novel drug candidates.
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Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound could serve as a precursor for new herbicides, fungicides, or insecticides.
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Materials Science: The aromatic and carboxylic acid functionalities make it a potential monomer for the synthesis of specialty polymers with tailored properties.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. However, based on the known hazards of its precursors and related compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Hazards of Related Compounds:
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5-Chloro-2-hydroxybenzoic acid: May cause skin and eye irritation. [4] * 2-Chlorobenzyl bromide: Is a lachrymator and is corrosive. Causes severe skin burns and eye damage.
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Substituted Benzoic Acids: Many are classified as irritants. [2][5] It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of the starting materials.
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Conclusion
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a halogenated aromatic compound with significant potential as a synthetic intermediate. This technical guide has provided a detailed overview of its chemical identity, predicted physicochemical properties, and a plausible and detailed synthetic protocol. While experimental data for this specific molecule remains scarce, the information compiled herein, based on established chemical principles and data from analogous structures, serves as a valuable starting point for researchers interested in its synthesis and potential applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various scientific domains.
References
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Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]
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ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]
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MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
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PubMed. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]
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MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
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American Chemical Society. (n.d.). American Chemical Society (ACS) Citation Guidelines, 3rd Edition. Retrieved from [Link]
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UBC Okanagan Library. (n.d.). Getting Started with the ACS Citation Style. Retrieved from [Link]
